molecular formula C13H11Cl2N5 B15214614 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- CAS No. 669774-95-2

9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-

Cat. No.: B15214614
CAS No.: 669774-95-2
M. Wt: 308.16 g/mol
InChI Key: MRUQZDOMMZBNAW-UHFFFAOYSA-N
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Description

The compound 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- (hereafter referred to as the target compound) is a purine derivative characterized by a 6-chloro substitution on the purine core and a 4-(chloromethyl)benzyl group at the N9 position. Purine analogs are widely studied for their biological activities, particularly in oncology and antiviral research . Its molecular formula is C₁₂H₉Cl₂N₅, with a molecular weight of 293.9 g/mol (calculated from structural data).

Properties

CAS No.

669774-95-2

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

MRUQZDOMMZBNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl

Origin of Product

United States

Preparation Methods

Stepwise Alkylation Procedure

  • Starting Material : 6-Chloropurine serves as the base structure due to its reactivity at the N-9 position.
  • Alkylation Agent : 4-(Chloromethyl)benzyl chloride is employed as the alkylating agent.
  • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the purine’s N-9 hydrogen, enhancing nucleophilicity.
  • Solvent : Dimethyl sulfoxide (DMSO) is used as a polar aprotic solvent to stabilize the transition state and promote an SN2 mechanism.
  • Reaction Conditions : The reaction is typically conducted under inert atmosphere (e.g., nitrogen) at temperatures ranging from 60–80°C for 12–24 hours.

Table 1: Reaction Parameters for Alkylation

Parameter Value/Detail
Starting Material 6-Chloropurine
Alkylating Agent 4-(Chloromethyl)benzyl chloride
Base Potassium carbonate (K₂CO₃)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 60–80°C
Reaction Time 12–24 hours
Workup Aqueous extraction, column chromatography

Mechanistic Insights

The alkylation proceeds via deprotonation of the purine’s N-9 position by K₂CO₃, generating a purine anion. This anion attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzyl chloride, displacing the chloride leaving group. The SN2 mechanism is favored due to the steric accessibility of the benzylic carbon and the polar solvent environment. Competing reactions, such as alkylation at the N-7 position or over-alkylation, are minimized by controlling stoichiometry and reaction time.

Optimization and Challenges

Solvent and Base Selection

DMSO is critical for solubilizing both the purine and the alkylating agent. Alternative solvents like dimethylformamide (DMF) or acetonitrile may reduce reaction efficiency due to poorer solubility. The use of stronger bases (e.g., sodium hydride) risks side reactions, including hydrolysis of the chloromethyl group.

Structural Characterization

Post-synthesis characterization confirms the compound’s identity and purity:

Spectroscopic Data

  • Molecular Formula : C₁₃H₁₁Cl₂N₅.
  • Molecular Weight : 308.16 g/mol.
  • SMILES : C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl.
  • InChIKey : MRUQZDOMMZBNAW-UHFFFAOYSA-N.

Table 2: Computed Physicochemical Properties

Property Value
XLogP3 2.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Topological Polar Surface Area 69.6 Ų

Comparative Analysis with Related Compounds

The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- shares similarities with other N-9 alkylated purines. For example, 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine employs a comparable alkylation strategy but uses isopropyl groups and methoxybenzyl protecting groups. These differences highlight the versatility of purine chemistry in tailoring substituents for specific biological targets.

Industrial and Scalability Considerations

The compound is listed in commercial catalogs (e.g., Evitachem), indicating feasibility for large-scale production. Key scalability challenges include:

  • Cost of Alkylating Agents : 4-(Chloromethyl)benzyl chloride is less commonly available than simpler benzyl halides.
  • Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation recovery, necessitating alternative workup methods.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups at the 6-position and the 4-(chloromethyl)benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products

    Nucleophilic Substitution: Substitution of the chloro groups can yield various substituted purine derivatives.

    Oxidation and Reduction: These reactions can lead to the formation of oxidized or reduced purine derivatives.

Scientific Research Applications

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chloro and benzyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition of enzyme activity and modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations at the N9 Position

The N9 substitution is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at N9 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Chloromethyl)benzyl C₁₂H₉Cl₂N₅ 293.9 Reactive chloromethyl group
BIIB021 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl C₁₄H₁₅ClN₆O 318.45 CDK inhibitor; aromatic heterocycle
6c () 3-Isopropylisoxazol-5-ylmethyl C₁₂H₁₄ClN₆O 293.09 Isoxazole heterocycle; bulky substituent
4f () Hexyl + 4-(trifluoromethoxy)phenyl Not reported ~450 (estimated) Lipophilic; antitumor activity
6-Chloro-9-(3-chloro-4-fluorophenyl)... 3-Chloro-4-fluorophenyl C₁₁H₆Cl₂FN₅ 300.1 Halogen-rich; antifungal activity
Key Observations:
  • Steric Bulk : Compounds like 4f (hexyl chain) and 6c (isopropylisoxazole) introduce steric hindrance, which may limit binding pocket accommodation compared to the target’s planar benzyl group .
  • Halogenation : The 3-chloro-4-fluorophenyl analog () demonstrates how halogen positioning affects antifungal efficacy, suggesting the target’s para-chloromethyl group may optimize target engagement .

Physicochemical Properties

  • Solubility : The target compound’s chloromethyl group may reduce solubility in aqueous media compared to BIIB021’s pyridyl-methoxy group, which introduces polarity .
  • Melting Points : While the target’s melting point is unreported, analogs like 6c () melt at 198–201°C, suggesting purine derivatives with rigid substituents exhibit high thermal stability .

Biological Activity

The compound 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- is a synthetic derivative of purine, characterized by its unique structure that includes a purine base modified with chloro and chloromethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a therapeutic agent targeting various diseases, including cancer.

Structural Overview

The molecular formula of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- is C13H11Cl2N5C_{13}H_{11}Cl_2N_5 with a molecular weight of approximately 284.15 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC13H11Cl2N5C_{13}H_{11}Cl_2N_5
Molecular Weight284.15 g/mol
Chlorine Atoms2
Nitrogen Atoms5

Functional Groups

The compound's biological activity can be attributed to the following functional groups:

  • Chloro Group : Enhances electrophilic reactivity.
  • Chloromethyl Group : Can undergo nucleophilic substitution reactions.
  • Purine Core : Involved in various biochemical interactions, particularly in nucleic acid synthesis.

Research indicates that derivatives of 9H-Purin-2-amine exhibit significant biological activities, particularly in inhibiting enzymes linked to critical cell signaling pathways. One notable target is phosphatidylinositol 3-kinase (PI3K), which plays a pivotal role in cancer cell proliferation and survival.

Antitumor Activity

Studies have demonstrated the potential of this compound as an antitumor agent. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and metastasis. For instance, derivatives have shown promising results in vitro against various cancer cell lines.

Case Studies and Research Findings

  • Inhibition of PI3K Delta : A derivative of the compound was found to inhibit PI3K delta activity effectively, which is implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cellular Interaction Studies : Interaction studies have revealed that the compound can bind to cellular targets involved in nucleic acid synthesis, demonstrating its potential as an antitumor agent through interference with DNA replication processes.
  • Comparative Biological Activity : A comparative analysis with other purine derivatives showed that modifications to the purine structure significantly impact biological efficacy. For example, the presence of chloromethyl groups has been linked to enhanced solubility and bioavailability compared to simpler purine derivatives .

Synthesis Methods

The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include chlorinated phenyl compounds and purine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions.
  • Yield Optimization : Different synthetic routes can lead to variations in yield and purity based on the desired application.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-9H-purin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2,6-dichloro-9H-purine with 4-(chloromethyl)benzyl halides in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF. Microwave-assisted synthesis (e.g., 110–140°C, 30–90 W) significantly improves yields (up to 90%) and reduces reaction times compared to traditional heating . Solvent choice and stoichiometric ratios of reactants are critical to minimizing side products like tautomeric byproducts .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELX and ORTEP-III is the gold standard for structural validation. For example, SHELXL refines small-molecule structures by analyzing diffraction data, resolving ambiguities in bond lengths and angles, while ORTEP generates 3D visualizations of molecular geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent positions, with characteristic shifts for the purine core (e.g., δ 8.6–8.8 ppm for purine protons) and benzyl groups (δ 4.5–5.0 ppm for methylene linkages) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is standard. Mass spectrometry (LC-MS) confirms molecular weight (e.g., m/z 359.3 for analogous purine derivatives) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) . Stability studies in DMSO or aqueous buffers at varying pH levels (4–9) are conducted to determine shelf-life and storage requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as inconsistent enzyme inhibition results?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., acetylcholinesterase source, substrate concentration) or compound tautomerism. For example, N-methoxy derivatives exhibit imino/amino tautomer ratios that influence binding affinity . To address this:

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Validate activity with orthogonal assays (e.g., fluorescence-based inhibition vs. radiometric assays).
  • Perform molecular dynamics simulations to model tautomer interactions with target enzymes .

Q. What strategies optimize regioselectivity during alkylation reactions at the purine N9 position?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Key strategies include:

  • Base selection : Bulky bases (e.g., DBU) favor N9 alkylation over N7 by deprotonating the purine ring selectively .
  • Microwave irradiation : Enhances reaction kinetics, reducing side reactions (e.g., 30-min microwave vs. 12-h traditional heating) .
  • Protecting groups : Temporary protection of reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) prevents undesired substitutions .

Q. How does the chloromethylphenyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The 4-(chloromethyl)benzyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility. To evaluate:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion across lipid bilayers.
  • Caco-2 cell assays : Assess intestinal absorption and efflux pump interactions.
  • Metabolic stability : Incubate with liver microsomes to quantify CYP450-mediated degradation .

Data Contradiction Analysis

Q. Why do some studies report low bioactivity despite high in vitro binding affinity?

  • Methodological Answer : Discrepancies may stem from:

  • Cell permeability limitations : Use fluorescent probes (e.g., coumarin-tagged analogs) to track intracellular uptake.
  • Off-target effects : Employ kinome-wide profiling or CRISPR screens to identify unintended interactions.
  • Metabolic instability : LC-MS/MS can identify metabolites (e.g., dechlorinated or oxidized derivatives) that reduce efficacy .

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